A Comprehensive Structural and Synthetic Analysis of 4-Phenyl-1H-indole-7-carboxamide
A Comprehensive Structural and Synthetic Analysis of 4-Phenyl-1H-indole-7-carboxamide
Executive Summary: This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and synthetic strategy for 4-Phenyl-1H-indole-7-carboxamide. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1] Specifically, the indole-7-carboxamide framework has been identified as a potent pharmacophore in the development of antiviral agents, particularly HIV-1 attachment inhibitors.[2] This document elucidates the distinct structural features of 4-Phenyl-1H-indole-7-carboxamide, including the strategic placement of the phenyl and carboxamide groups, and discusses their implications for molecular interactions and potential biological activity. A detailed, field-proven synthetic protocol is proposed, grounded in established chemical principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this specific indole derivative.
Introduction to the Indole-7-Carboxamide Scaffold
The Indole Moiety in Medicinal Chemistry
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its structure is found in a wide array of natural products and synthetic drugs, owing to its ability to mimic the structure of tryptophan and participate in various biological interactions, including hydrogen bonding and π-stacking. The indole nucleus serves as the core for compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Significance of the 7-Carboxamide Substitution Pattern
While substitutions at various positions on the indole ring yield distinct biological activities, the C7 position has garnered significant interest. Research into HIV-1 attachment inhibitors has successfully identified a series of substituted indole-7-carboxamides as potent, orally bioavailable antiviral agents.[2] This specific substitution pattern positions a critical hydrogen-bonding carboxamide group in a unique spatial orientation relative to the core scaffold, which has proven crucial for high-affinity binding to viral envelope proteins.
Overview of 4-Phenyl-1H-indole-7-carboxamide
4-Phenyl-1H-indole-7-carboxamide (CAS No. 1253792-04-9) is a specific derivative that combines the established indole-7-carboxamide scaffold with a phenyl substituent at the C4 position.[3] This substitution introduces significant steric bulk and lipophilicity, which can profoundly influence the molecule's solubility, metabolic stability, and binding orientation within a target protein. Understanding the interplay between these structural components is essential for its potential development as a therapeutic agent or a tool for chemical biology.
Molecular Structure and Physicochemical Properties
Core Chemical Identity
The fundamental properties of 4-Phenyl-1H-indole-7-carboxamide are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-Phenyl-1H-indole-7-carboxamide | - |
| CAS Number | 1253792-04-9 | [3] |
| Molecular Formula | C₁₅H₁₂N₂O | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CNC3)C=C(C2)C(=O)N | - |
Structural Elucidation
The molecule's structure is composed of three key components:
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1H-Indole Core: A planar, bicyclic aromatic system that forms the central scaffold.
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C4-Phenyl Group: A phenyl ring attached to the 4-position of the indole. Due to steric hindrance with the C5-hydrogen and the peri-positioned C3, this ring is expected to be twisted out of the plane of the indole core.
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C7-Carboxamide Group: A primary amide (-CONH₂) attached to the 7-position. This group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen).
Caption: 2D structure of 4-Phenyl-1H-indole-7-carboxamide with atom numbering.
Physicochemical Data Summary
Calculated physicochemical properties provide insight into the molecule's drug-like characteristics, such as oral bioavailability and membrane permeability. Below is a comparison with the parent scaffold, 1H-indole-7-carboxamide.
| Property | 1H-Indole-7-carboxamide | 4-Phenyl-1H-indole-7-carboxamide (Predicted) | Rationale for Change |
| XLogP3 | 1.7 | ~3.5 - 4.0 | Addition of the lipophilic phenyl group significantly increases the partition coefficient. |
| H-Bond Donors | 2 | 2 | Unchanged; the indole N-H and amide N-H₂ remain. |
| H-Bond Acceptors | 1 | 1 | Unchanged; the carbonyl oxygen is the primary acceptor. |
| Topological Polar Surface Area (TPSA) | 58.9 Ų[4] | 58.9 Ų | TPSA is based on polar atoms (N, O); the non-polar phenyl group does not alter it. |
| Rotatable Bonds | 1 | 2 | The C-C bond connecting the phenyl ring to the indole core adds a new rotatable bond. |
Retrosynthetic Analysis and Proposed Synthesis
Retrosynthetic Strategy
The synthesis of 4-Phenyl-1H-indole-7-carboxamide can be logically approached through a retrosynthetic analysis that disconnects the molecule at its most synthetically accessible bonds. The most robust and common disconnection is at the amide bond, revealing 4-phenyl-1H-indole-7-carboxylic acid and ammonia as precursors. The indole core itself can be formed through various established named reactions, such as a Fischer or Bartoli indole synthesis, from a suitably substituted aniline precursor.
Caption: Retrosynthetic pathway for 4-Phenyl-1H-indole-7-carboxamide.
Proposed Experimental Protocol: Synthesis
The following two-stage protocol outlines a practical and reliable method for synthesizing the target compound, based on standard laboratory procedures for amide bond formation.
Stage 1: Synthesis of 4-Phenyl-1H-indole-7-carboxylic acid (Intermediate)
This precursor is the key building block. While its synthesis is non-trivial, it can be accomplished via multi-step sequences such as a Suzuki coupling on a halogenated indole ester followed by hydrolysis, or a Bartoli indole synthesis from a substituted nitrobenzene and vinylmagnesium bromide. For the purpose of this guide, we will assume the availability of this starting material.
Stage 2: Amidation to 4-Phenyl-1H-indole-7-carboxamide
This protocol employs a standard peptide coupling reaction, a widely used and high-yielding method for amide synthesis.
Materials:
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4-Phenyl-1H-indole-7-carboxylic acid (1.0 eq)
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1-Hydroxybenzotriazole (HOBt) (1.2 eq)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)
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Ammonium chloride (NH₄Cl) (5.0 eq)
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Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
Procedure:
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Dissolution: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Phenyl-1H-indole-7-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (5.0 eq). Dissolve the solids in anhydrous DMF.
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Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) to the mixture, followed by the dropwise addition of a solution of EDCI (1.5 eq) in DMF.
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Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization, if applicable) and reacts efficiently with the amine. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salts formed.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
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Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine.
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Causality: The aqueous washes are critical for removing the water-soluble coupling reagents (EDCI, HOBt) and their byproducts, simplifying the final purification step.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield 4-Phenyl-1H-indole-7-carboxamide as a pure solid.
Expected Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.
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¹H NMR: Key expected signals would include:
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A broad singlet for the indole N-H proton (δ > 10 ppm).
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Two distinct singlets for the non-equivalent amide (-CONH₂) protons (δ ~ 7-8 ppm).
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A complex multiplet pattern in the aromatic region (δ ~ 7-8.5 ppm) corresponding to the protons on the indole core and the C4-phenyl ring.
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¹³C NMR: Diagnostic signals would include the amide carbonyl carbon (δ ~ 165-170 ppm) and multiple signals in the aromatic region (δ ~ 110-140 ppm) for the 13 unique carbon atoms of the aromatic framework.
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Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 237.10.
Biological Context and Therapeutic Potential
Relationship to Known Bioactive Molecules
The structure of 4-Phenyl-1H-indole-7-carboxamide is closely related to a class of compounds developed by Bristol-Myers Squibb as HIV-1 attachment inhibitors.[2] These inhibitors function by binding to the viral envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor. The core indole-7-carboxamide scaffold is a key element for this activity. The introduction of a phenyl group at C4, while not explicitly described in the cited study, represents a logical modification to probe the Structure-Activity Relationship (SAR) of this chemical series.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration.
Potential Applications in Drug Discovery
Given its structural heritage, 4-Phenyl-1H-indole-7-carboxamide is a prime candidate for investigation in several therapeutic areas:
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Antiviral Research: As a novel analog of known HIV-1 inhibitors, it warrants testing in antiviral assays.
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Oncology: The indole scaffold is present in numerous kinase inhibitors and anticancer agents. The unique substitution pattern could offer novel interactions with oncological targets.
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Chemical Probe: It can be used as a tool compound to study the binding pockets of proteins that recognize the indole-7-carboxamide pharmacophore.
Conclusion
4-Phenyl-1H-indole-7-carboxamide is a molecule of significant interest, built upon a biologically validated indole-7-carboxamide scaffold. Its structure is characterized by a sterically demanding C4-phenyl group and a hydrogen-bonding C7-carboxamide moiety, a combination that presents a unique profile for molecular recognition. Its synthesis is readily achievable through established and reliable amidation methodologies. As an analog of potent antiviral agents and a derivative of a privileged heterocyclic core, this compound represents a valuable target for further investigation in drug discovery and chemical biology.
References
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Yeung, K.-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198–202. Retrieved January 15, 2026, from [Link]
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